molecular formula C11H15Li B8596504 lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide CAS No. 148893-04-3

lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide

Cat. No.: B8596504
CAS No.: 148893-04-3
M. Wt: 154.2 g/mol
InChI Key: JGSRWLYVTIOWBW-UHFFFAOYSA-N
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Description

lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide is an organolithium compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a lithium atom bonded to a 1,3-dimethyl-4,5,6,7-tetrahydro-1H-inden-1-ide moiety, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide typically involves the reaction of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-inden-1-one with a lithium reagent. One common method is the use of n-butyllithium in a non-polar solvent such as hexane or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The lithium atom can be substituted with other electrophiles, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under anhydrous conditions.

Major Products

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential role in biological systems as a lithium source.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide involves the interaction of the lithium atom with various molecular targets. The lithium ion can stabilize carbanions, making it a valuable intermediate in organic synthesis. The compound can also participate in nucleophilic addition and substitution reactions, where the lithium atom acts as a nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Lithium diisopropylamide (LDA): Another organolithium compound used as a strong base in organic synthesis.

    Lithium bis(trimethylsilyl)amide (LiHMDS): Used as a non-nucleophilic base in organic reactions.

    Lithium tert-butoxide (LiOtBu): Employed as a strong base in various chemical reactions.

Uniqueness

lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide is unique due to its specific structure, which imparts distinct reactivity compared to other organolithium compounds. Its ability to stabilize carbanions and participate in a variety of chemical reactions makes it a versatile reagent in organic synthesis.

Properties

CAS No.

148893-04-3

Molecular Formula

C11H15Li

Molecular Weight

154.2 g/mol

IUPAC Name

lithium;1,3-dimethyl-4,5,6,7-tetrahydroinden-1-ide

InChI

InChI=1S/C11H15.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h7H,3-6H2,1-2H3;/q-1;+1

InChI Key

JGSRWLYVTIOWBW-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[C-]1C=C(C2=C1CCCC2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

7,9 dimethylbicyclo-[4.3.0]-nona-1(6),7-diene (5.0 g, 33.5 mmol) was added to 100 mL of pentane. To this solution nBuLi (2.7M, 13 mL) was added dropwise, and the mixture was stirred for 12 hours. The resulting white precipitate was collected via filtration, washed with pentane and dried under reduced pressure to give 5.02 g (97 percent) of product.
Name
7,9 dimethylbicyclo-[4.3.0]-nona-1(6),7-diene
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Yield
97%

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